(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one
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Description
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C25H17Cl2NO and its molecular weight is 418.32. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one and its derivatives have been studied for their antimicrobial properties. Research indicates that these compounds show promising activity against a range of Gram-negative and Gram-positive bacteria, as well as fungal organisms, including Escherichia coli, Bacillus subtilis, Salmonella typhi, Staphylococcus aureus, Aspergillus flavus, Aspergillus fumigatus, and Candida utilius (Sarveswari & Vijayakumar, 2016).
Synthesis and Characterization
The compound has been synthesized and characterized using various techniques, including FTIR, NMR (1H, 13C), and X-ray diffraction. Studies have also been conducted on its electronic structure using Density Functional Theory (DFT) calculations, revealing insights into its chemical reactivity and optical properties (Sarveswari et al., 2015).
Structural Analysis
Structural analyses of derivatives of this compound provide valuable insights into the correlation between molecular structures and intermolecular interactions, which is essential for drug development (Rizvi et al., 2008).
Antileishmanial and Antibacterial Activities
Some derivatives of this compound have shown significant antileishmanial and antibacterial activities, making them potential candidates for further study in the development of new antimicrobial agents (Rizvi et al., 2010).
Antioxidant and Antidiabetic Potential
Recent studies have explored the antioxidant activities of chloroquinoline derivatives, including (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one. These compounds show promise in reducing high glucose levels, indicating potential anti-diabetic properties (Murugavel et al., 2017).
properties
IUPAC Name |
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2NO/c1-16-24(23(29)14-11-17-7-5-6-10-21(17)27)25(18-8-3-2-4-9-18)20-15-19(26)12-13-22(20)28-16/h2-15H,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNVJFQYJKAURB-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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